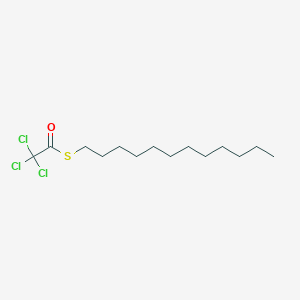
s-Dodecyl trichloroethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Dodecyl trichloroethanethioate: is an organic compound that belongs to the class of trichloroethanethioates It is characterized by the presence of a dodecyl group attached to a trichloroethanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of s-Dodecyl trichloroethanethioate typically involves the reaction of dodecyl mercaptan with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: s-Dodecyl trichloroethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trichloroethanethioate group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous ether, room temperature.
Substitution: Nucleophiles such as amines or thiols; conditions: solvent (e.g., ethanol), room temperature to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
s-Dodecyl trichloroethanethioate has several scientific research applications, including:
Biology: Investigated for its potential use in modifying biological molecules, such as proteins and peptides, to study their structure and function.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and other functional materials.
Mécanisme D'action
The mechanism of action of s-Dodecyl trichloroethanethioate involves its interaction with nucleophiles, leading to the formation of various derivatives. The trichloroethanethioate group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
- s-Dodecyl ethanethioate
- s-Dodecyl trithiocarbonate
- s-Dodecyl thiocyanate
Comparison: s-Dodecyl trichloroethanethioate is unique due to the presence of the trichloroethanethioate group, which imparts distinct reactivity compared to other similar compounds. For example, s-Dodecyl ethanethioate lacks the trichloromethyl group, resulting in different chemical properties and reactivity. Similarly, s-Dodecyl trithiocarbonate and s-Dodecyl thiocyanate have different functional groups, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
6310-35-6 |
|---|---|
Formule moléculaire |
C14H25Cl3OS |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
S-dodecyl 2,2,2-trichloroethanethioate |
InChI |
InChI=1S/C14H25Cl3OS/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3 |
Clé InChI |
IJNAGZDQPXMIEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


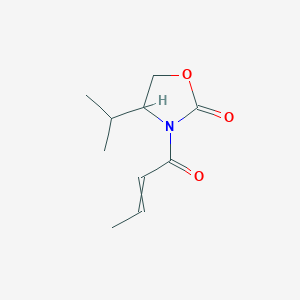
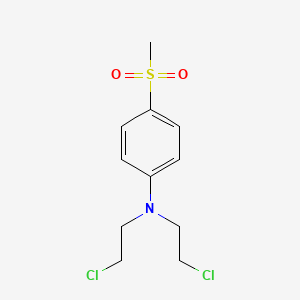
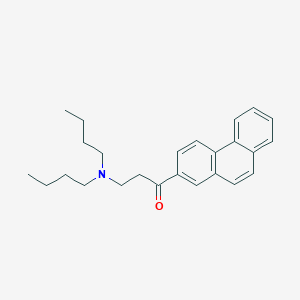
![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14745412.png)
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)
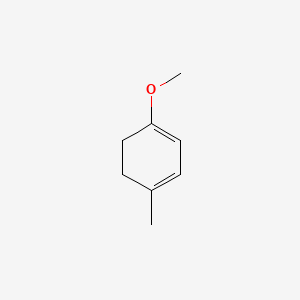
![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)

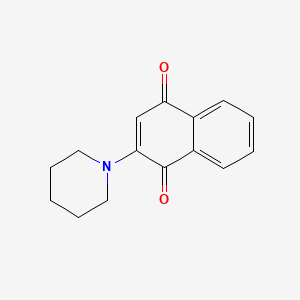

![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
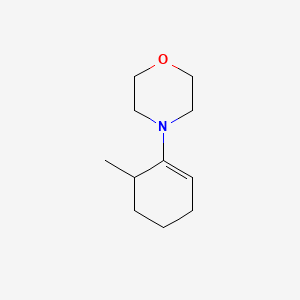
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
